molecular formula C12H16N2O B7841114 (Z)-cyclohexyl(pyridin-2-yl)methanone oxime

(Z)-cyclohexyl(pyridin-2-yl)methanone oxime

Cat. No.: B7841114
M. Wt: 204.27 g/mol
InChI Key: MWPZTYVDZIZIPV-OWBHPGMISA-N
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Description

(Z)-cyclohexyl(pyridin-2-yl)methanone oxime is a chemical compound that features a cyclohexyl group attached to a pyridin-2-yl methanone oxime structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-cyclohexyl(pyridin-2-yl)methanone oxime typically involves the reaction of cyclohexyl ketone with pyridin-2-yl methanone oxime. One common method is the copper-catalyzed oxidation of pyridin-2-yl-methanes to pyridin-2-yl-methanones using water as the oxygen source under mild conditions . This method is efficient and environmentally friendly, producing the desired product in moderate to good yields.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar copper-catalyzed oxidation reactions. The scalability of this method makes it suitable for industrial applications, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(Z)-cyclohexyl(pyridin-2-yl)methanone oxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the oxime group to other functional groups, such as amines.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include:

    Oxidation: Pyridin-2-yl-methanones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Substituted pyridin-2-yl-methanones with different functional groups.

Scientific Research Applications

(Z)-cyclohexyl(pyridin-2-yl)methanone oxime has several scientific research applications:

Mechanism of Action

The mechanism of action of (Z)-cyclohexyl(pyridin-2-yl)methanone oxime involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and facilitating various catalytic processes . Additionally, it can participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-cyclohexyl(pyridin-2-yl)methanone oxime is unique due to its specific structure, which combines a cyclohexyl group with a pyridin-2-yl methanone oxime. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(NZ)-N-[cyclohexyl(pyridin-2-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c15-14-12(10-6-2-1-3-7-10)11-8-4-5-9-13-11/h4-5,8-10,15H,1-3,6-7H2/b14-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWPZTYVDZIZIPV-OWBHPGMISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=NO)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)/C(=N/O)/C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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